Cas no 1805608-27-8 (4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride)

4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride
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- インチ: 1S/C7H5ClF2INO2S/c1-3-2-12-7(11)5(15(8,13)14)4(3)6(9)10/h2,6H,1H3
- InChIKey: ZMMKWCRILCPXKC-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(C(F)F)C(C)=CN=1)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 55.4
4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024446-1g |
4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride |
1805608-27-8 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029024446-500mg |
4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride |
1805608-27-8 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029024446-250mg |
4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride |
1805608-27-8 | 95% | 250mg |
$960.40 | 2022-04-01 |
4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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5. Back matter
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6. Book reviews
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chlorideに関する追加情報
4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride
The compound with CAS No. 1805608-27-8, known as 4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a difluoromethyl group, an iodo group, and a methyl group, along with a sulfonyl chloride moiety at the 3-position of the ring.
The synthesis of this compound involves a series of intricate reactions, including nucleophilic substitutions, oxidations, and coupling reactions. The presence of the sulfonyl chloride group makes this compound particularly reactive, enabling it to participate in various nucleophilic acyl substitutions and other transformations that are crucial in organic synthesis.
Recent studies have highlighted the potential applications of 4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride in the development of advanced materials, such as high-performance polymers and functional coatings. The difluoromethyl group imparts unique electronic properties to the molecule, making it suitable for applications in electronics and optoelectronics.
In addition to its role in materials science, this compound has also been explored for its potential in pharmaceutical research. The iodo group at the 2-position of the pyridine ring allows for further functionalization, enabling researchers to investigate its pharmacokinetic properties and potential therapeutic applications.
The latest research findings indicate that 4-(Difluoromethyl)-2-iodo-5-methylpyridine derivatives exhibit promising activity in inhibiting certain enzymes associated with neurodegenerative diseases. This has sparked interest in further exploring their therapeutic potential and optimizing their bioavailability.
The sulfonyl chloride moiety in this compound plays a critical role in its reactivity and functionality. It serves as an excellent leaving group in substitution reactions, facilitating the formation of various sulfonamides and other derivatives that are valuable in both academic research and industrial applications.
Moreover, the methyl group at the 5-position of the pyridine ring contributes to the molecule's stability and solubility properties, making it easier to handle during synthesis and purification processes.
In conclusion, 4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel materials and therapies.
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